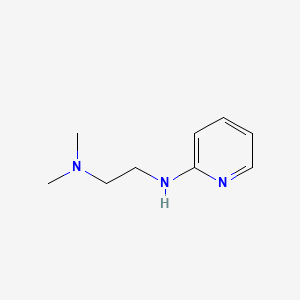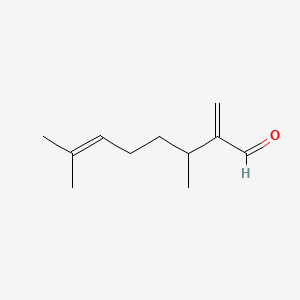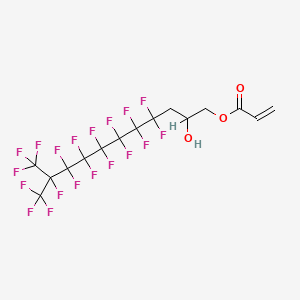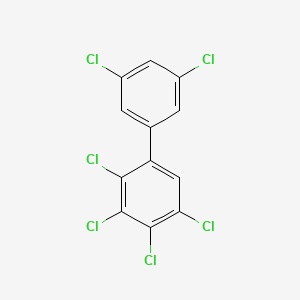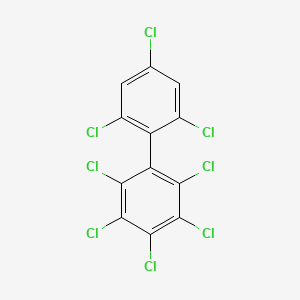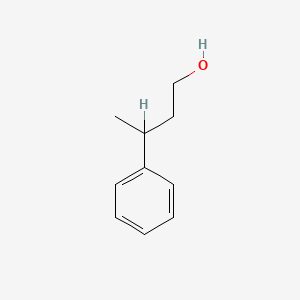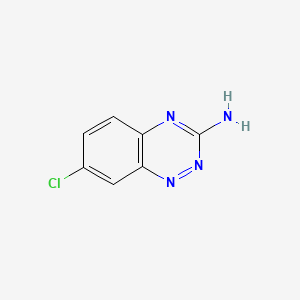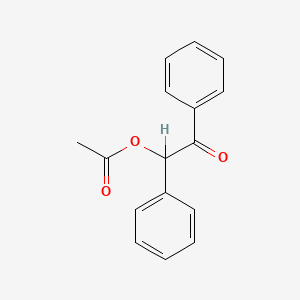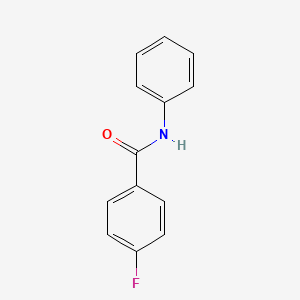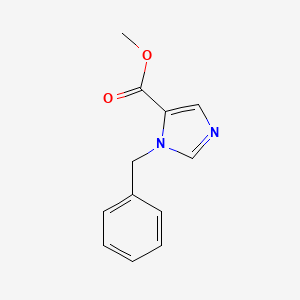
2,7-Diacetoxynaphthalene
説明
2,7-Diacetoxynaphthalene is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.24 g/mol . The compound is also known by other names such as naphthalene-2,7-diyl diacetate, (7-acetyloxynaphthalen-2-yl) acetate, and 7-(acetyloxy)naphthalen-2-yl acetate .
Synthesis Analysis
A method for synthesizing 2,7-dihydroxynaphthalene, which is a precursor to 2,7-Diacetoxynaphthalene, involves adding 2,7-naphthalenedisulfonic acid sodium, sodium hydroxide, sodium oxide, and a solvent into an autoclave, heating to 260-320 ℃, stirring and reacting at the temperature, cooling the obtained solution to room temperature while stirring, neutralizing a filter cake to PH 0-4 by using a sulfuric acid solution after filtering, filtering the obtained suspension, and drying to obtain the 2,7-dihydroxynaphthalene .Molecular Structure Analysis
The InChI string for 2,7-Diacetoxynaphthalene isInChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3 . The Canonical SMILES is CC(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.24 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds . The topological polar surface area is 52.6 Ų .科学的研究の応用
Proteomics Research
2,7-Diacetoxynaphthalene: is utilized in proteomics research as a biochemical tool. In this field, it’s used for the identification and quantification of proteins and their modifications, understanding protein functions, interactions, and localization. The compound’s properties may aid in the separation and analysis of complex protein mixtures, contributing to advancements in the understanding of cellular processes and disease mechanisms .
Organic Synthesis
This compound serves as a starting material in organic synthesis, particularly in the construction of complex molecules. Its chemical structure allows for various reactions, including substitutions and additions, which are fundamental in synthesizing new organic compounds with potential applications in medicinal chemistry and materials science .
Material Science
In material science, 2,7-Diacetoxynaphthalene is used in the preparation of monomers for high carbon materials. These materials are crucial for developing advanced composites, coatings, and carbon-based electronics, which are integral to various industries, including aerospace, automotive, and semiconductors .
Dye and Pigment Production
The compound is instrumental in producing dyes and pigments. Its molecular structure can be incorporated into various colorants used in textiles, inks, and plastics. This application is significant for industries that require specific color properties and stability under different conditions .
Fluorescent Whiteners
2,7-Diacetoxynaphthalene: is also applied in the synthesis of fluorescent whiteners. These substances are used to enhance the brightness of fabrics, papers, and detergents by absorbing ultraviolet light and re-emitting it as visible blue light, thus compensating for yellowing and making materials appear whiter .
Antioxidants and Antiseptics
Lastly, the compound’s derivatives are explored for their antioxidant and antiseptic properties. In scientific research, antioxidants are important for studying oxidative stress and its implications in aging and chronic diseases. Antiseptics containing derivatives of 2,7-Diacetoxynaphthalene could be beneficial in preventing infection and preserving biological samples .
Safety And Hazards
When handling 2,7-Diacetoxynaphthalene, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental exposure, immediate medical attention may be required .
特性
IUPAC Name |
(7-acetyloxynaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMXWHJBWOVBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355080 | |
| Record name | 2,7-DIACETOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diacetoxynaphthalene | |
CAS RN |
22472-26-0 | |
| Record name | 2,7-DIACETOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



